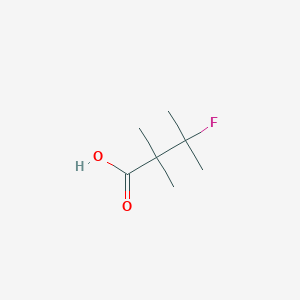
3-Fluoro-2,2,3-trimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2,2,3-trimethylbutanoic acid is an organic compound with the molecular formula C7H13FO2 It is a fluorinated derivative of butanoic acid, characterized by the presence of a fluorine atom and three methyl groups attached to the butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2,3-trimethylbutanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2,3-trimethylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2,2,3-trimethylbutanoic acid in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2,2,3-trimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2,2,3-trimethylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2,2,3-trimethylbutanoic acid involves its interaction with molecular targets through its fluorine atom and carboxylic acid group. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The carboxylic acid group can participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-2,2,3-trimethylbutanoic acid
- 3-Chloro-2,2,3-trimethylbutanoic acid
- 3-Bromo-2,2,3-trimethylbutanoic acid
Uniqueness
3-Fluoro-2,2,3-trimethylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size result in stronger hydrogen bonding and increased metabolic stability, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C7H13FO2 |
|---|---|
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
3-fluoro-2,2,3-trimethylbutanoic acid |
InChI |
InChI=1S/C7H13FO2/c1-6(2,5(9)10)7(3,4)8/h1-4H3,(H,9,10) |
InChI-Schlüssel |
FLMCSYBBMPTRIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)C(C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


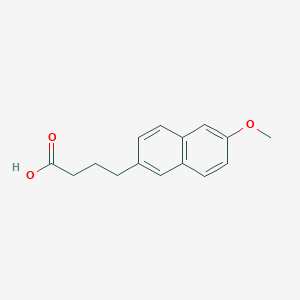
![4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile](/img/structure/B13537757.png)

![benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride](/img/structure/B13537782.png)
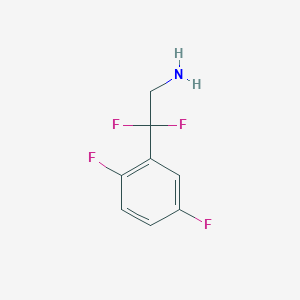
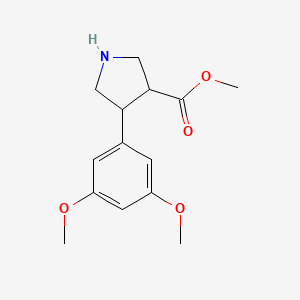
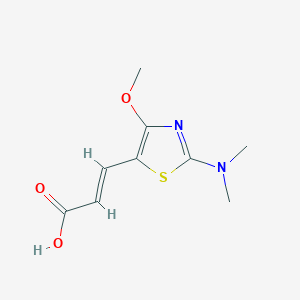
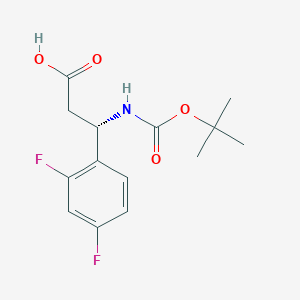

![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)



